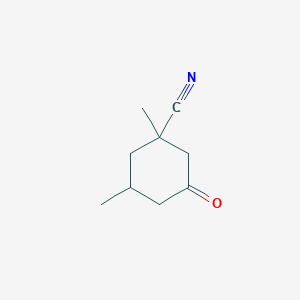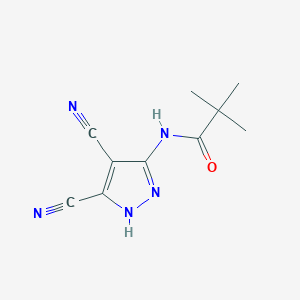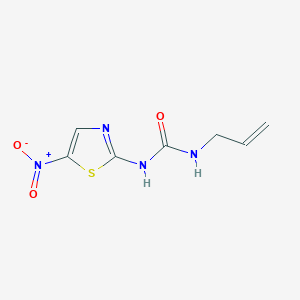![molecular formula C17H16N2O5 B14002041 n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide CAS No. 73903-39-6](/img/structure/B14002041.png)
n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide is an organic compound that features a benzodioxole moiety and a nitrophenyl group
Métodos De Preparación
The synthesis of n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and 2-nitrophenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide linkage.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the conversion of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in cellular functions.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide can be compared with other similar compounds:
Similar Compounds: Compounds such as n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-methylphenyl)acetamide and n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-chlorophenyl)acetamide share structural similarities.
Uniqueness: The presence of the nitro group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs.
Propiedades
Número CAS |
73903-39-6 |
|---|---|
Fórmula molecular |
C17H16N2O5 |
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H16N2O5/c20-17(10-13-3-1-2-4-14(13)19(21)22)18-8-7-12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,18,20) |
Clave InChI |
KVXTUSUZSOSPGK-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CCNC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)



![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)




![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
